

Liposome Applications in the Cosmetics Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Liposome*

Cat. No.: *B1194612*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, have revolutionized the cosmetics industry by providing an advanced delivery system for active ingredients. Their unique structure allows for the encapsulation of both hydrophilic and lipophilic compounds, enhancing their stability, bioavailability, and penetration into the skin.^[1] This targeted delivery mechanism improves the efficacy of cosmetic formulations, addressing concerns from skin hydration and anti-aging to sun protection.^{[1][2]} The first commercial liposomal cosmetic, "Capture" by Christian Dior, was introduced in 1986, paving the way for a new era of advanced skincare.^[3]

These application notes provide detailed protocols for the preparation, characterization, and evaluation of **liposomes** for cosmetic applications, with a focus on the delivery of key active ingredients such as Vitamin C and Hyaluronic Acid.

Data Presentation: Physicochemical Properties of Cosmetic Liposomes

The effectiveness of liposomal delivery in cosmetics is highly dependent on the physicochemical characteristics of the vesicles. The following tables summarize key quantitative data for **liposome** formulations encapsulating popular cosmetic active ingredients.

Table 1: **Liposome** Formulations for Vitamin C Delivery

Formulation Components (Molar Ratio)	Active Ingredient	Liposome Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Phospholipid:Phytosterol (75:25)	Vitamin C	Decreased with sonication time	Not Reported	Not Reported	~35	[4][5]
Phosphatidylcholine:Cholesterol	3-O-ethyl-L-ascorbic acid	Suitable for drug delivery	Suitable for drug delivery	Suitable for drug delivery	Not Reported	[6]
Lecithin:Cholesterol	Vitamin E & C	580 - 700	Unimodal	Not Reported	60 (Vit C), 88 (Vit E)	[7]
Proliposome powder	Vitamin C	30,500 - 48,800	Not Reported	Not Reported	0.55 - 19.8	[8]

Table 2: **Liposome** Formulations for Hyaluronic Acid Delivery

Formulation Components	Active Ingredient	Liposome Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Permeability	Enhancement (vs. non-liposomal)	Reference
Liposomal Formulation	Hyaluronic Acid	226.1	0.2898	Not Reported	1.24-fold higher	[9][10][11]	
Conventional Formulation	Hyaluronic Acid	798.4	0.8709	Not Reported	Baseline	[9][10][11]	

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration Method

This is a common and versatile method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (SUVs or LUVs).[\[1\]](#)[\[4\]](#)[\[12\]](#)

Materials:

- Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
- Cholesterol (optional, for membrane stabilization)
- Active ingredient (hydrophilic or lipophilic)
- Organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- Round-bottom flask

- Rotary evaporator
- Water bath
- Vacuum pump
- Extruder with polycarbonate membranes (optional, for sizing)
- Probe sonicator (optional, for sizing)

Procedure:

- Lipid Dissolution: Dissolve the phospholipids and cholesterol (if using) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic active, dissolve it in this step as well.[\[1\]](#) [\[13\]](#)
- Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (Tc) to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask.[\[1\]](#)[\[13\]](#)
- Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[\[4\]](#)
- Hydration: Add the aqueous buffer to the flask. If encapsulating a hydrophilic active, dissolve it in the buffer prior to this step. Agitate the flask by hand or on a vortex mixer. The temperature of the hydration medium should be above the Tc of the lipids.[\[1\]](#)[\[4\]](#) This process results in the formation of multilamellar vesicles (MLVs).
- Sizing (Optional): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be downsized by:
 - Extrusion: Pass the **liposome** suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times.[\[3\]](#)[\[8\]](#)
 - Sonication: Sonicate the **liposome** suspension using a probe sonicator. This method can produce very small vesicles but may lead to lipid degradation.[\[4\]](#)

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol describes the determination of EE% for a hydrophilic active ingredient.

Materials:

- **Liposome** suspension containing the encapsulated active ingredient
- Centrifugation tubes (e.g., Vivaspin®) or dialysis tubing
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Lysis buffer (e.g., Triton X-100 solution)

Procedure:

- Separation of Free Drug: Separate the unencapsulated (free) active ingredient from the **liposomes**. This can be achieved by:
 - Centrifugation: Place the **liposome** suspension in a centrifugation tube with a molecular weight cut-off filter that allows the free drug to pass through while retaining the **liposomes**. Centrifuge according to the manufacturer's instructions.[14][15]
 - Dialysis: Place the **liposome** suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.
- Quantification of Free Drug: Measure the concentration of the active ingredient in the filtrate or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives the amount of unencapsulated drug.[14][16]
- Quantification of Total Drug: To determine the total amount of active ingredient (encapsulated + free), disrupt the **liposomes** in a known volume of the original suspension using a lysis buffer (e.g., 10% Triton X-100).[7] Measure the concentration of the active ingredient in the lysed suspension.
- Calculation of Encapsulation Efficiency: Calculate the EE% using the following formula:

$$\text{EE\%} = [(\text{Total Drug} - \text{Free Drug}) / \text{Total Drug}] \times 100$$

Protocol 3: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the penetration of a liposomal formulation through the skin.[\[17\]](#)[\[18\]](#)

Materials:

- Franz diffusion cells
- Excised skin (e.g., human or porcine) or synthetic membrane (e.g., Strat-M®)[\[19\]](#)
- Receptor solution (e.g., PBS)
- Magnetic stirrer
- Water bath or heating block
- Liposomal formulation
- Analytical instrument for quantifying the active ingredient (e.g., HPLC)

Procedure:

- Skin Preparation: If using excised skin, carefully remove any subcutaneous fat and cut it into sections to fit the Franz diffusion cells.
- Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- Receptor Compartment: Fill the receptor compartment with the receptor solution, ensuring there are no air bubbles under the skin. Maintain the temperature at 32-37°C to mimic physiological conditions.[\[7\]](#)
- Application of Formulation: Apply a known amount of the liposomal formulation to the surface of the skin in the donor compartment.

- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[20]
- Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.
- Data Analysis: Plot the cumulative amount of active ingredient permeated per unit area of skin against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 4: Stability Testing of Liposomal Formulations

Stability testing is crucial to ensure the quality and shelf-life of a cosmetic product.[21][22]

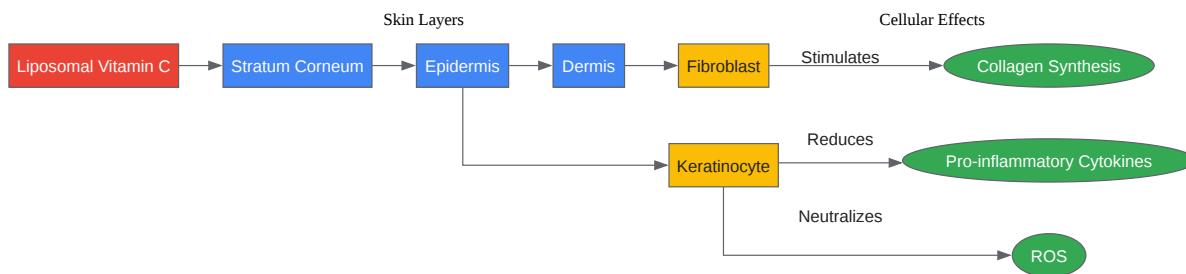
Parameters to Evaluate:

- Physical Stability:
 - Vesicle Size and Polydispersity Index (PDI): Monitor changes over time using Dynamic Light Scattering (DLS). Significant changes may indicate aggregation or fusion.[23][24]
 - Zeta Potential: Measure to assess the surface charge and predict colloidal stability. A high absolute zeta potential value (e.g., $> \pm 30$ mV) generally indicates good stability.[23]
 - Encapsulation Efficiency (EE%): Determine the leakage of the active ingredient from the **liposomes** over time.[23]
 - Visual Appearance: Observe for any changes in color, odor, or phase separation.[22]
- Chemical Stability:
 - Lipid Degradation: Assess for hydrolysis or oxidation of phospholipids, for example, by using thin-layer chromatography (TLC).[19]
 - Active Ingredient Degradation: Quantify the amount of active ingredient remaining in the formulation over time using a stability-indicating analytical method.

Storage Conditions (ICH Guidelines):

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH [25]
- Freeze-Thaw Cycles: Cycle the product between -10°C and 25°C for several cycles to assess its resistance to temperature fluctuations. [22]

Signaling Pathways and Mechanisms of Action


Liposomes enhance the efficacy of cosmetic actives by facilitating their delivery to target cells in the skin, thereby modulating specific cellular signaling pathways.

Liposomal Vitamin C in Skin

Vitamin C is a potent antioxidant that plays a crucial role in collagen synthesis and photoprotection. [26] However, its instability and poor penetration limit its efficacy in conventional formulations. Liposomal encapsulation protects Vitamin C from degradation and enhances its delivery to dermal fibroblasts. [26][27]

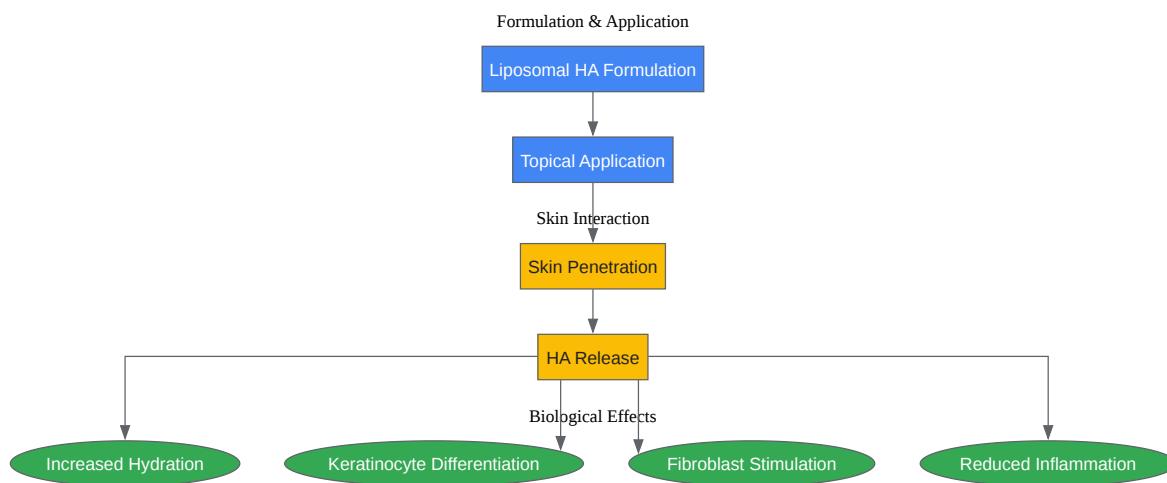
Mechanism of Action:

- Enhanced Penetration: **Liposomes** fuse with the cell membranes of keratinocytes and fibroblasts, delivering Vitamin C directly into the cytoplasm. [28]
- Collagen Synthesis: Intracellular Vitamin C acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. This leads to increased collagen production, improving skin firmness and reducing the appearance of wrinkles. [26]
- Antioxidant Effect: Liposomal Vitamin C neutralizes reactive oxygen species (ROS) generated by UV radiation and environmental pollutants, thereby protecting cellular components from oxidative damage. [27][29] This can also modulate signaling pathways involved in inflammation, such as reducing the expression of pro-inflammatory cytokines. [29]

[Click to download full resolution via product page](#)

Fig. 1: Liposomal Vitamin C pathway in the skin.

Liposomal Hyaluronic Acid in Skin Hydration


Hyaluronic Acid (HA) is a glycosaminoglycan with a remarkable capacity to retain water, making it a key molecule for skin hydration.[9] Due to its large molecular size, topical application of free HA has limited penetration. Liposomal encapsulation can improve its delivery into the deeper layers of the epidermis.[9][10][11]

Mechanism of Action:

- Improved Delivery: Smaller, liposomal HA particles can penetrate the stratum corneum more effectively than larger, free HA molecules.[9][10][11]
- Enhanced Hydration: Once in the epidermis, the **liposomes** release HA, which binds to water molecules, increasing the water content of the skin and improving its hydration and plumpness.[30]
- Cellular Signaling: Liposomal HA can influence keratinocyte differentiation and the expression of proteins involved in skin barrier function, such as filaggrin and caspase-14.[10]

[11] It can also stimulate fibroblasts to produce more of the skin's own HA and collagen.[10]

[11] Furthermore, it has been shown to reduce inflammatory responses in the skin.[10][11]

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for liposomal HA.

Conclusion

Liposomes offer a versatile and effective platform for the delivery of active ingredients in the cosmetics industry. By enhancing penetration, improving stability, and enabling controlled release, liposomal formulations can significantly improve the performance of skincare products. The protocols and data presented in these application notes provide a foundation for researchers and formulators to develop and evaluate novel liposomal cosmetics with enhanced

efficacy. As our understanding of skin biology and nanotechnology advances, the potential for innovative liposomal applications in cosmetics will continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. sketchviz.com [sketchviz.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Liposomal formulation of a vitamin C derivative: a promising strategy to increase skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. Liposomal Hyaluronic Acid Enhances Skin Permeation and Hydration: Evidence from In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. liposomes.bocsci.com [liposomes.bocsci.com]

- 15. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes [mdpi.com]
- 16. CN116718696A - A method for determining encapsulation efficiency of liposome injection - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Characterization of a liposome-based artificial skin membrane for in vitro permeation studies using Franz diffusion cell device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. libir.josai.ac.jp [libir.josai.ac.jp]
- 21. ijper.org [ijper.org]
- 22. makingcosmetics.com [makingcosmetics.com]
- 23. toolify.ai [toolify.ai]
- 24. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 26. wbcil.com [wbcil.com]
- 27. Liposomal vitamin C may boost serum vitamin levels by 55% [nutraingredients.com]
- 28. wbcil.com [wbcil.com]
- 29. mdpi.com [mdpi.com]
- 30. medium.com [medium.com]
- To cite this document: BenchChem. [Liposome Applications in the Cosmetics Industry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194612#liposome-applications-in-the-cosmetics-industry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com